molecular formula C22H19N5O4S B2724261 6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852152-72-8

6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No.: B2724261
CAS No.: 852152-72-8
M. Wt: 449.49
InChI Key: WNKQKZXAOVTRDB-UHFFFAOYSA-N
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Description

6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H19N5O4S and its molecular weight is 449.49. The purity is usually 95%.
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Biological Activity

The compound 6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article summarizes the synthesis, biological activities, and relevant studies related to this compound.

Structural Characteristics

The molecular structure of the compound is complex, featuring a pyrimidine ring substituted with a triazole moiety and a phenacylsulfanyl group. Its molecular formula is C18H18N4O2SC_{18}H_{18}N_4O_2S, with a molecular weight of approximately 370.43 g/mol. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Pyrimidine Moiety : This step often requires the use of specific reagents to ensure proper substitution at the 6-position.
  • Final Modifications : The introduction of the methoxyphenyl and phenacylsulfanyl groups is conducted to enhance biological activity.

Optimizing these steps often involves catalysts and controlled reaction conditions to improve yield and purity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including those similar to our target compound, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

In vitro tests have demonstrated that this class of compounds can effectively disrupt bacterial cell wall synthesis or interfere with DNA replication processes .

Anticancer Potential

The anticancer activity of similar pyrimidine derivatives has also been explored extensively. In vitro studies involving K562 cell lines (a model for myelogenous leukemia) have shown that certain derivatives can inhibit cell proliferation effectively. The growth inhibitory effects were assessed using SRB assays at various concentrations (1×10^-7 M to 1×10^-4 M), revealing dose-dependent responses .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of compounds related to This compound :

  • Antimicrobial Evaluation : A study synthesized various 6-substituted pyrimidine derivatives and tested them against E. coli and S. aureus. The results indicated moderate to good antibacterial activity for several compounds .
  • Cytotoxicity Studies : In another investigation focusing on cytotoxicity against cancer cell lines, several derivatives were tested for their ability to inhibit growth in K562 cells, with some exhibiting promising cytotoxic profiles .
  • Mechanistic Insights : The mechanism of action for these compounds generally involves inhibition of key enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase), which are vital for DNA synthesis .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineResult Summary
AntimicrobialE. coli, S. aureusModerate to good antibacterial activity
AnticancerK562 Cell LineDose-dependent growth inhibition
Enzyme InhibitionDHFR, TSaseSignificant inhibition observed

Properties

CAS No.

852152-72-8

Molecular Formula

C22H19N5O4S

Molecular Weight

449.49

IUPAC Name

6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C22H19N5O4S/c1-31-17-9-5-8-16(12-17)27-19(10-15-11-20(29)24-21(30)23-15)25-26-22(27)32-13-18(28)14-6-3-2-4-7-14/h2-9,11-12H,10,13H2,1H3,(H2,23,24,29,30)

InChI Key

WNKQKZXAOVTRDB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4

solubility

not available

Origin of Product

United States

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